5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
The compound “5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions of aminopyrazoles with various compounds such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds can be prepared through the reactions of acyclic reagents .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines often involve substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .Scientific Research Applications
Environmental Exposure Studies : Research on similar compounds, like organophosphorus (OP) and pyrethroid (PYR) compounds, has been conducted to understand the extent of environmental exposure, particularly in young children. These studies assess the chronic exposure to such compounds and their metabolites, indicating the widespread presence and potential health impacts of these chemicals in the environment (Babina et al., 2012).
Toxicity and Safety Studies : Compounds like 5-amino-2-(trifluoromethyl)pyridine, which share some structural similarities with the compound , have been studied for their toxicity profiles. For instance, a case of inhalation poisoning leading to severe health complications like methemoglobinemia and toxic encephalopathy has been reported, shedding light on the toxic nature and the need for safety measures in industrial applications involving such compounds (Tao et al., 2022).
Pharmacological Studies : There are instances of pharmacological research involving structurally similar compounds, like CGS 20625, a novel pyrazolopyridine anxiolytic. Such studies explore the potential therapeutic applications of these compounds, their interactions with neurotransmitter receptors, and their effects on behavioral paradigms in preclinical models (Williams et al., 1989).
Mechanism of Action
Target of Action
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of biological activities . They have been identified as potential inhibitors of various enzymes and receptors, including carboxylesterase, translocator protein, PDE10A, and selective kinase .
Mode of Action
Pyrazolo[1,5-a]pyrimidines typically interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme or receptor . The trifluoromethyl group and the methoxyphenyl group in the compound may enhance its binding affinity and selectivity.
Biochemical Pathways
The compound, as a potential inhibitor of various enzymes and receptors, could affect multiple biochemical pathways. For instance, as a carboxylesterase inhibitor, it could impact the metabolism of ester and amide drugs . As a PDE10A inhibitor, it could influence the levels of cyclic nucleotides, thereby affecting signal transduction pathways .
Pharmacokinetics
The methoxy group and the trifluoromethyl group could affect its metabolic stability and hence, its elimination .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets. For instance, inhibition of carboxylesterase could result in increased levels of certain drugs in the body . Inhibition of PDE10A could lead to changes in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the pH could affect the ionization state of the carboxylic acid group, thereby influencing its binding to targets. The temperature could affect the compound’s stability and its interactions with targets .
Future Directions
properties
IUPAC Name |
5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-11-5-3-2-4-8(11)10-6-12(15(16,17)18)21-13(20-10)9(7-19-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSKUFPQRIQWMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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